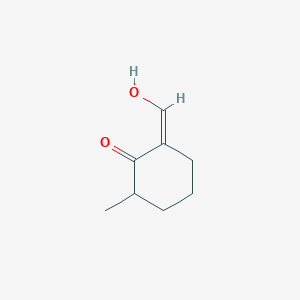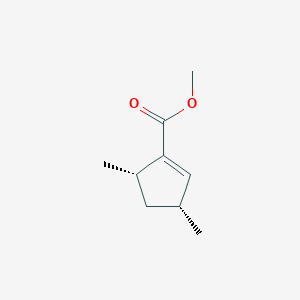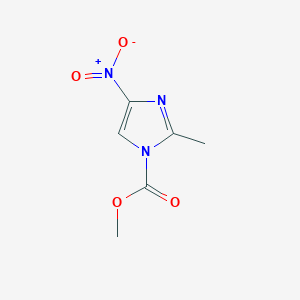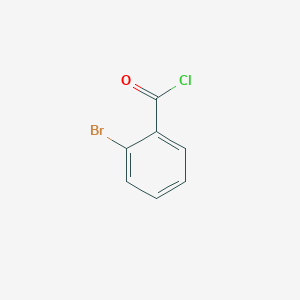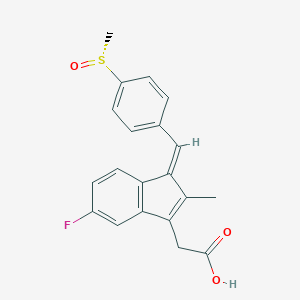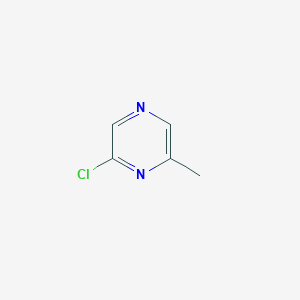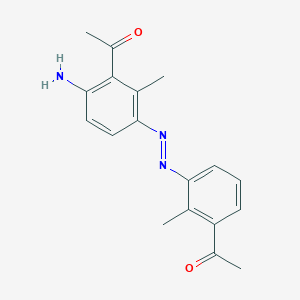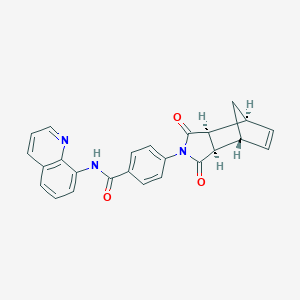
IWR-1-exo
説明
IWR-1-exo Analysis
IWR-1-exo, also known as IWR-1, is a small molecule that has been identified as a tankyrase inhibitor, which plays a significant role in attenuating the Wnt/β-catenin signaling pathway in cancer stem-like cells . This pathway is crucial for the self-renewal of cancer stem cells and is implicated in tumor progression and chemotherapy resistance. IWR-1 has been shown to be specifically cytotoxic to osteosarcoma cancer stem cells, impairing their self-renewal capacity by affecting key steps of the canonical Wnt signaling, such as the translocation of β-catenin to the nucleus and the activation of TCF/LEF transcription .
Synthesis Analysis
The synthesis of IWR-1-exo is not directly detailed in the provided papers. However, its application in various biological contexts suggests that it is synthesized to target specific pathways in cellular models. For instance, IWR-1-exo has been used to study the dynamics of RNA polymerase II during transcription elongation, indicating its interaction with the enzyme and its role in chromatin disassembly .
Molecular Structure Analysis
The molecular structure of IWR-1-exo is not explicitly described in the provided papers. However, its function as a tankyrase inhibitor implies that it has a molecular framework capable of stabilizing the AXIN2 destruction complex, thereby inhibiting the Wnt/β-catenin signaling pathway .
Chemical Reactions Analysis
The chemical reactions involving IWR-1-exo primarily relate to its inhibitory effects on the Wnt/β-catenin signaling pathway. IWR-1-exo's mechanism of action involves the disruption of β-catenin's nuclear translocation and the inhibition of TCF/LEF transcriptional activity, which are landmark steps in the canonical Wnt signaling .
Physical and Chemical Properties Analysis
The physical and chemical properties of IWR-1-exo are crucial for its biological activity and its application in research. A sensitive and specific LC-MS/MS method has been developed to determine the concentration of IWR-1-endo, a related compound, in murine plasma and brain microdialysate . This method's development underscores the importance of understanding the properties of such compounds to accurately measure their concentrations in biological samples. Although the properties of IWR-1-exo are not directly discussed, similar analytical methods could be applied to study its properties.
Relevant Case Studies
One relevant case study involving IWR-1-exo is its use in targeting cancer stem-like cells in osteosarcoma. IWR-1-exo was found to be cytotoxic to these cells and, when combined with doxorubicin, elicited synergistic cytotoxicity, reversing the cells' resistance to the drug . This suggests that IWR-1-exo could be a potential therapeutic agent in combination with conventional chemotherapy to target aggressive cancer stem cells and reduce drug resistance.
Another case study involves the role of IWR-1 in the nuclear import of RNA polymerase II, which is essential for the transcription of protein-coding genes. IWR-1 binds to RNA polymerase II and uses a nuclear localization signal recognized by karyopherin α to direct the enzyme's nuclear import . This function is specific to RNA polymerase II and is conserved from yeast to humans.
科学的研究の応用
Cancer Research
IWR-1-exo has been used in cancer research, particularly in the study of Wnt/β-catenin signaling pathway which plays a crucial role in tumorigenesis .
Application
IWR-1-exo is a diastereomer of IWR-1-endo, a potent inhibitor of the Wnt response . While IWR-1-endo strongly blocks cell-based Wnt/β-catenin pathway reporter response and suppresses Wnt-dependent zebrafish tail fin regeneration, IWR-1-exo has little effect in either assay at 10 μM . Therefore, IWR-1-exo is often used as a control in tests involving the active form, IWR-1-endo .
Results
In cancer research, the use of IWR-1-exo as a control allows researchers to better understand the effects of inhibiting Wnt signaling with IWR-1-endo .
Embryonic Development
IWR-1-exo has been used in the study of embryonic development, particularly in relation to the Wnt signaling pathway .
Application
Similar to its use in cancer research, IWR-1-exo is used as a control when studying the effects of IWR-1-endo on Wnt signaling during embryonic development .
Results
The use of IWR-1-exo in these studies helps to clarify the role of Wnt signaling in embryonic development .
Antiviral Research
IWR-1-exo has been used in antiviral research, particularly in the study of bunyaviruses .
Application
IWR-1-exo does not influence the number of 293T cells infected with bunyaviruses . It had no effect on RVFV MP12-GFP infection when cells were either pretreated or treated 1 hpi . Therefore, it can be used as a control in tests involving the active form, IWR-1-endo .
Results
In antiviral research, the use of IWR-1-exo as a control allows researchers to better understand the effects of inhibiting Wnt signaling with IWR-1-endo .
Osteosarcoma Research
IWR-1-exo has also demonstrated potential to suppress tumor metastasis by inhibiting the Wnt/β-catenin pathway and survivin expression .
Application
IWR-1-exo is specifically cytotoxic for osteosarcoma cancer stem-like cells, inducing apoptosis of osteosarcoma spheres .
Results
In osteosarcoma research, the use of IWR-1-exo helps to clarify the role of Wnt signaling in tumor metastasis .
Antiviral Research
IWR-1-exo has been used in antiviral research, particularly in the study of bunyaviruses .
Application
IWR-1-exo does not influence the number of 293T cells infected with bunyaviruses . It had no effect on RVFV MP12-GFP infection when cells were either pretreated or treated 1 hpi . Therefore, it can be used as a control in tests involving the active form, IWR-1-endo .
Results
In antiviral research, the use of IWR-1-exo as a control allows researchers to better understand the effects of inhibiting Wnt signaling with IWR-1-endo .
Osteosarcoma Research
IWR-1-exo has also demonstrated potential to suppress tumor metastasis by inhibiting the Wnt/β-catenin pathway and survivin expression .
Application
IWR-1-exo is specifically cytotoxic for osteosarcoma cancer stem-like cells, inducing apoptosis of osteosarcoma spheres .
Results
In osteosarcoma research, the use of IWR-1-exo helps to clarify the role of Wnt signaling in tumor metastasis .
Safety And Hazards
IWR-1-exo is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .
特性
IUPAC Name |
4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360787 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IWR-1-exo | |
CAS RN |
1127442-87-8 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






